5,5'-Methylenebis[N-(3-methylphenyl)-1,3,4-thiadiazol-2-amine]
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Overview
Description
5,5’-Methylenebis[N-(3-methylphenyl)-1,3,4-thiadiazol-2-amine] is a chemical compound known for its unique structure and properties. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Methylenebis[N-(3-methylphenyl)-1,3,4-thiadiazol-2-amine] typically involves the reaction of 3-methylphenylamine with carbon disulfide and hydrazine hydrate, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5,5’-Methylenebis[N-(3-methylphenyl)-1,3,4-thiadiazol-2-amine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted aromatic rings, which can have different biological and chemical properties.
Scientific Research Applications
5,5’-Methylenebis[N-(3-methylphenyl)-1,3,4-thiadiazol-2-amine] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5,5’-Methylenebis[N-(3-methylphenyl)-1,3,4-thiadiazol-2-amine] involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- 5,5’-Methylenebis[N-(3-methylphenyl)-1,3,4-oxadiazol-2-amine]
- 5,5’-Methylenebis[N-(3-methylphenyl)-1,3,4-triazol-2-amine]
Uniqueness
Compared to similar compounds, 5,5’-Methylenebis[N-(3-methylphenyl)-1,3,4-thiadiazol-2-amine] exhibits unique properties due to the presence of the thiadiazole ring, which imparts specific electronic and steric characteristics. These properties can enhance its biological activity and make it a valuable compound for various applications.
Properties
CAS No. |
62575-75-1 |
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Molecular Formula |
C19H18N6S2 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
5-[[5-(3-methylanilino)-1,3,4-thiadiazol-2-yl]methyl]-N-(3-methylphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C19H18N6S2/c1-12-5-3-7-14(9-12)20-18-24-22-16(26-18)11-17-23-25-19(27-17)21-15-8-4-6-13(2)10-15/h3-10H,11H2,1-2H3,(H,20,24)(H,21,25) |
InChI Key |
HTRVZQBFMOKFSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NN=C(S2)CC3=NN=C(S3)NC4=CC=CC(=C4)C |
Origin of Product |
United States |
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